2-Chloro-1-(2,4-dimethylphenyl)propan-1-one
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Overview
Description
2-Chloro-1-(2,4-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO. It is a chlorinated ketone that features a chloro group and a dimethylphenyl group attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dimethylphenyl)propan-1-one typically involves the chlorination of 1-(2,4-dimethylphenyl)propan-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as ethanol or water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ketones or alcohols.
Reduction: Formation of 2-chloro-1-(2,4-dimethylphenyl)propan-1-ol.
Oxidation: Formation of 2-chloro-1-(2,4-dimethylphenyl)propanoic acid.
Scientific Research Applications
2-Chloro-1-(2,4-dimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-dimethylphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-dimethylphenyl)propan-1-one
- 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one
- 2-Chloro-1-(2,6-dimethylphenyl)propan-1-one
Uniqueness
2-Chloro-1-(2,4-dimethylphenyl)propan-1-one is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its isomers.
Properties
CAS No. |
78978-71-9 |
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Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-1-(2,4-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO/c1-7-4-5-10(8(2)6-7)11(13)9(3)12/h4-6,9H,1-3H3 |
InChI Key |
SCDFGRIXSYBHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)Cl)C |
Origin of Product |
United States |
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